molecular formula C32H32O15 B576936 methyl (3S,4S,4aR)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate CAS No. 15140-37-1

methyl (3S,4S,4aR)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate

Cat. No.: B576936
CAS No.: 15140-37-1
M. Wt: 656.593
InChI Key: DHVUAPZQNSHFRP-OUZPRUBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3S,4S,4aR)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate is a complex organic compound with a highly intricate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The process may include:

    Formation of the xanthene core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Final assembly: The final structure is achieved through a series of coupling reactions, esterifications, and purifications.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Continuous flow reactors: To improve efficiency and scalability.

    Purification techniques: Such as chromatography and crystallization to obtain the final product in pure form.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes due to its multiple functional groups.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with various molecular targets. The multiple hydroxyl groups and the xanthene core can form hydrogen bonds and π-π interactions with proteins, enzymes, or nucleic acids, influencing their activity and function. The methoxycarbonyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Xanthene derivatives: Compounds with similar xanthene cores but different substituents.

    Flavonoids: Natural compounds with similar hydroxylation patterns.

    Anthraquinones: Compounds with similar carbonyl and hydroxyl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

15140-37-1

Molecular Formula

C32H32O15

Molecular Weight

656.593

IUPAC Name

methyl (3S,4S,4aR)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate

InChI

InChI=1S/C32H32O15/c1-11-9-15(33)21-24(37)19-16(46-30(21,25(11)38)28(41)44-3)7-5-13(22(19)35)14-6-8-17-20(23(14)36)27(40)31(43)18(34)10-12(2)26(39)32(31,47-17)29(42)45-4/h5-8,11-12,18,25-26,34-39,43H,9-10H2,1-4H3/t11-,12-,18-,25-,26-,30+,31-,32+/m0/s1

InChI Key

DHVUAPZQNSHFRP-OUZPRUBJSA-N

SMILES

CC1CC(C2(C(=O)C3=C(C=CC(=C3O)C4=C(C5=C(C=C4)OC6(C(C(CC(=O)C6=C5O)C)O)C(=O)OC)O)OC2(C1O)C(=O)OC)O)O

Origin of Product

United States

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